molecular formula C13H23NO4 B8012483 (1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

(1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Cat. No.: B8012483
M. Wt: 257.33 g/mol
InChI Key: IUQFRNOACLZZOH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. Continuous flow reactors and solid acid catalysts can be used to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

(1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid involves the protection of the amine group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice in peptide synthesis and other applications where selective deprotection is required .

Properties

IUPAC Name

(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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